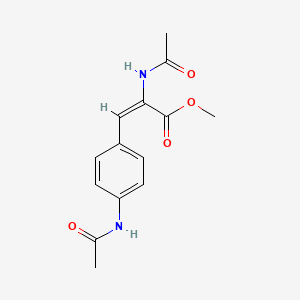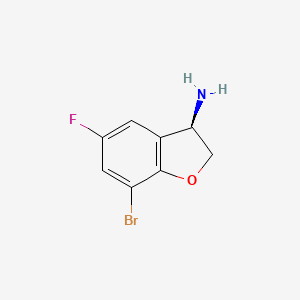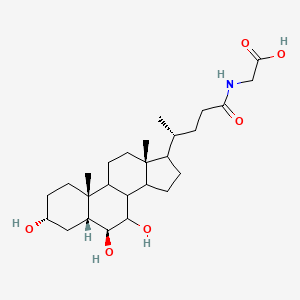
Glycine-beta-muricholic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine-beta-muricholic acid is a bile acid derivative primarily found in mice. It is a glycine-conjugated form of beta-muricholic acid, which is a murine-specific primary bile acid. This compound is known for its role as an intestine-selective antagonist of the farnesoid X receptor (FXR), which is involved in various metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glycine-beta-muricholic acid involves the conjugation of glycine to beta-muricholic acid. This process typically requires the activation of the carboxyl group of beta-muricholic acid, followed by the nucleophilic attack of the amino group of glycine. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound may involve microbial transformations. Microbes can deconjugate amino acids like glycine or taurine from bile acids and then re-conjugate them . This method leverages the natural enzymatic processes of microbes to achieve the desired conjugation.
Analyse Des Réactions Chimiques
Types of Reactions: Glycine-beta-muricholic acid undergoes several types of chemical reactions, including:
Deconjugation: The removal of the glycine moiety by microbial enzymes.
Hydroxylation: Addition of hydroxyl groups to the steroid nucleus.
Epimerization: Conversion of one stereoisomer into another.
Common Reagents and Conditions:
Deconjugation: Catalyzed by bile salt hydrolase enzymes found in gut microbiota.
Hydroxylation: Typically involves cytochrome P450 enzymes.
Epimerization: Can occur under basic conditions or in the presence of specific enzymes.
Major Products:
Deconjugation: Produces beta-muricholic acid.
Hydroxylation: Results in hydroxylated derivatives of this compound.
Epimerization: Leads to the formation of epimers of this compound.
Applications De Recherche Scientifique
Glycine-beta-muricholic acid has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and transformations.
Biology: Investigated for its role in gut microbiota interactions and bile acid metabolism.
Medicine: Explored for its potential therapeutic effects in liver diseases, obesity, and insulin resistance
Industry: Utilized in the development of bile acid-based therapeutics and supplements.
Mécanisme D'action
Glycine-beta-muricholic acid exerts its effects primarily by antagonizing the farnesoid X receptor (FXR) in the intestine. This antagonism leads to decreased expression of FXR target genes involved in bile acid synthesis and transport. Additionally, it reduces intestinal ceramide levels, thereby lowering liver endoplasmic reticulum stress and proinflammatory cytokine production .
Comparaison Avec Des Composés Similaires
Tauro-beta-muricholic acid: Another conjugated form of beta-muricholic acid, but with taurine instead of glycine.
Chenodeoxycholic acid: A primary bile acid found in humans, structurally similar but with different physiological roles.
Cholic acid: Another primary bile acid in humans, differing in hydroxylation patterns.
Uniqueness: Glycine-beta-muricholic acid is unique due to its specific interaction with the farnesoid X receptor (FXR) and its intestine-selective effects. Unlike other bile acids, it has been shown to have favorable metabolic effects, such as reducing obesity and insulin resistance .
Propriétés
Formule moléculaire |
C26H43NO6 |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5R,6S,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24?,25-,26-/m1/s1 |
Clé InChI |
ZQYUKJFJPJDMMR-AUZPDLAUSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2C([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)
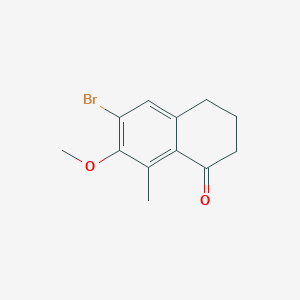
![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)
![6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13058341.png)
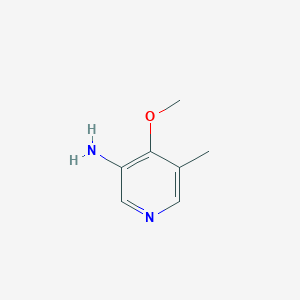

![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)
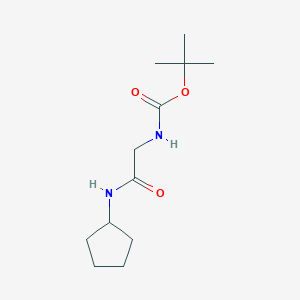
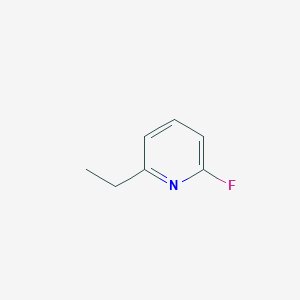
![7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B13058382.png)
